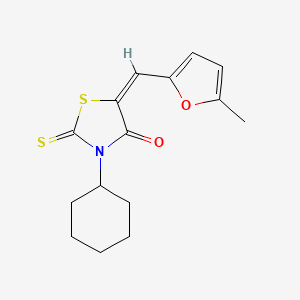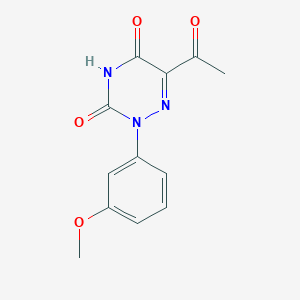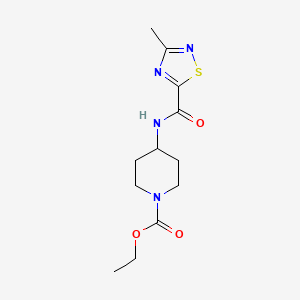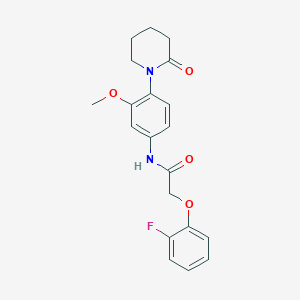
N-(2-oxo-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-oxo-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, an azetidine ring, and an amide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazoles can generally be synthesized through the reaction of amidoximes with carboxylic acids and their derivatives . The azetidine ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
- Research has demonstrated the synthesis of azetidinones with potential anti-inflammatory activity. For instance, compounds synthesized via condensation processes showed notable anti-inflammatory effects, which were assessed against non-steroidal anti-inflammatory drugs (NSAIDs) for comparison (R. Kalsi et al., 1990).
Anticancer Applications
- A series of substituted benzamides, including structures similar to the queried compound, have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. Some derivatives exhibited significant anticancer activities, highlighting the potential of these compounds in cancer treatment (B. Ravinaik et al., 2021).
Antimicrobial and Antitubercular Activities
- Novel derivatives of azetidin-2-one, including those with benzamido substituents, have been synthesized and screened for antimicrobial and antitubercular activities. Results showed promising activities, suggesting the potential of these compounds in combating various bacterial and fungal infections, as well as tuberculosis (K. Ilango & S. Arunkumar, 2011).
Synthesis and Biological Activity
- The synthesis and biological evaluation of compounds containing the oxadiazole and azetidine units have been widely explored. These studies have led to the discovery of compounds with varied biological activities, including antimicrobial effects. Such research underscores the versatility and potential therapeutic applications of these chemical frameworks (Prashant R. Latthe & B. V. Badami, 2007).
Safety and Hazards
Wirkmechanismus
Target of action
The 1,2,4-oxadiazole ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . It’s used in drugs like ataluren for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .
Mode of action
The mode of action of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical pathways
The affected pathways can also vary. In the case of the carbonic anhydrase inhibitors mentioned above, they would affect the carbonic anhydrase pathway, which is involved in maintaining pH balance in the body and is implicated in various diseases .
Pharmacokinetics
The ADME properties of 1,2,4-oxadiazole derivatives can depend on the specific compound and its structure. Generally, these compounds are highly soluble in water and other polar solvents .
Result of action
The molecular and cellular effects of the compound’s action can vary. For example, carbonic anhydrase inhibitors can reduce the activity of carbonic anhydrase enzymes, affecting processes like fluid secretion and respiration .
Action environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For example, the 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .
Eigenschaften
IUPAC Name |
N-[2-oxo-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-17(11-21-19(26)15-9-5-2-6-10-15)24-12-16(13-24)20-22-18(23-27-20)14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCFKHDRWOIDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2935464.png)
![N-[3-[(3-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2935465.png)

![4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935470.png)
![2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2935471.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2935472.png)




![3-Oxo-2-[3-(trifluoromethyl)phenyl]isoindoline-4-carboxylic acid](/img/structure/B2935482.png)
![3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2935483.png)

